4-Phenyl-2-propionamidotetralin (4-P-PDOT) is a synthetic compound widely employed in scientific research as a selective antagonist of the melatonin receptor subtype MT2 [, , , , ]. It is crucial for understanding the specific roles and signaling pathways of MT2 receptors in various physiological and pathological processes.
4-P-PDOT is derived from the modification of tetralin structures, specifically through the introduction of a propionamide group at the 2-position of the tetralin ring. It is classified under synthetic organic compounds used primarily in biomedical research. Its chemical structure can be represented by the formula CHNO, with a CAS number of 620170-78-7.
The synthesis of 4-P-PDOT has undergone significant improvements over time. The most recent method involves a streamlined approach that enhances yield and reduces the number of steps required:
This improved synthesis protocol allows for gram-scale production, making it more accessible for further biological evaluations.
The molecular structure of 4-P-PDOT is characterized by its unique tetralin framework, which consists of a fused bicyclic system. Key features include:
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the structural integrity and purity of synthesized samples, revealing chemical shifts consistent with theoretical predictions .
4-P-PDOT participates in various chemical reactions primarily related to its interactions with biological systems:
These reactions are pivotal in understanding both the synthetic pathways and biological implications of 4-P-PDOT.
The mechanism of action for 4-P-PDOT involves its role as an antagonist at the melatonin MT2 receptor:
Experimental data suggest that both high and low doses of 4-P-PDOT can significantly alter gene expression related to hormone signaling pathways.
The physical and chemical properties of 4-P-PDOT are essential for its application in research:
These properties facilitate its use in laboratory settings for various experimental designs.
The applications of 4-P-PDOT extend across several scientific fields:
4-P-PDOT (4-phenyl-2-propionamidotetralin) is a high-affinity competitive antagonist of melatonin receptors, distinguished by its exceptional selectivity for the MT₂ receptor subtype over MT₁. Radioligand binding assays demonstrate that 4-P-PDOT exhibits a binding affinity (Kᵢ) of 0.46 nM for human MT₂ receptors, compared to 56 nM for MT₁ receptors—a >120-fold selectivity ratio [5] [6]. In functional studies, this selectivity increases to >300-fold, as evidenced by its ability to antagonize melatonin-mediated inhibition of forskolin-stimulated cAMP production in MT₂-transfected cells at picomolar concentrations, while requiring micromolar concentrations to affect MT₁ receptors [2] [6]. This pharmacodynamic profile establishes 4-P-PDOT as the "gold standard" tool for dissecting MT₂-specific pathways [7].
Table 1: Binding Affinity and Selectivity Profile of 4-P-PDOT
Parameter | MT₂ Receptor | MT₁ Receptor | Selectivity Ratio (MT₂:MT₁) |
---|---|---|---|
Kᵢ (nM) | 0.46 | 56 | 121:1 |
Functional IC₅₀ | 0.58 nM* | >1000 nM* | >300:1 |
*Data from competition binding and cAMP inhibition assays in recombinant cell systems [5] [6] [7].
Species-specific variations in 4-P-PDOT's selectivity are notable. While its affinity for human MT₂ receptors is 121-fold higher than for MT₁, this ratio reaches 1,000-fold in murine models [7] [9]. This divergence underscores the importance of considering interspecies differences when extrapolating pharmacological data. Structurally, 4-P-PDOT's tetralin backbone allows precise interaction with MT₂-specific residues in the orthosteric binding pocket, particularly transmembrane domains IV and V, which differ significantly from MT₁ [6].
The antagonistic actions of 4-P-PDOT provide critical insights into the duality of melatonin signaling—revealing when effects are strictly receptor-dependent versus mediated through alternative pathways. In murine Colon 38 cancer cells, melatonin exerts oncostatic effects that are significantly diminished by the non-selective melatonin receptor antagonist luzindole but remain unaffected by 4-P-PDOT [3]. This indicates that melatonin's antitumor activity in this model operates independently of MT₂ receptors, likely involving nuclear receptors (RORα/RZR family) or direct antioxidant mechanisms [1] [3].
Conversely, 4-P-PDOT-sensitive pathways definitively require MT₂ receptor engagement. Key examples include:
System bias—where cellular milieu dictates functional outcomes—further complicates this dichotomy. For instance, 4-P-PDOT acts as an antagonist in MT₂-expressing CHO cells but exhibits partial agonist activity in human pancreatic beta-cells, likely due to differences in G-protein expression or receptor dimerization [1] [7]. Such context-dependent actions highlight the necessity of using 4-P-PDOT alongside gene knockout models to validate receptor-specific phenomena.
The functional outcomes of 4-P-PDOT administration are profoundly concentration-dependent, ranging from selective antagonism to off-target effects:
Low Nanomolar Range (1–10 nM): At physiologically relevant concentrations, 4-P-PDOT acts as a pure MT₂ antagonist without intrinsic activity. In CHO-MT₂ cells, 10 nM 4-P-PDOT completely blocks melatonin-induced inhibition of forskolin-stimulated cAMP accumulation (pEC₅₀ = 8.72) [1] [9]. Similarly, in murine models of oxidative stress, 0.5 mg/kg 4-P-PDOT selectively reverses MT₂-mediated antioxidant effects without perturbing MT₁-dependent sleep architecture [2] [5].
Micromolar Range (>1 µM): Higher concentrations elicit paradoxical effects. In CHO-MT₂ cells, 10 µM 4-P-PDOT functions as a partial agonist, inhibiting cAMP production by 30–40% [1] [9]. This agonist-like activity is attributed to ligand-induced conformational changes that favor G-protein coupling independent of melatonin binding. Additionally, micromolar concentrations may engage non-melatoninergic targets, including quinone reductase 2 (MT₃ receptor) [4] [7].
Table 2: Concentration-Dependent Functional Effects of 4-P-PDOT
Concentration | Experimental Model | Primary Effect | Mechanistic Implication |
---|---|---|---|
1–10 nM | CHO-MT₂ cells | Complete MT₂ antagonism | Selective receptor blockade |
50 µM | HT-29/HeLa cells | Negligible cytotoxicity | Exclusion of non-specific toxicity |
10 µM | CHO-MT₂ cells | Partial agonism (IA = 0.3–0.4) | Constitutive receptor activation |
1.0 mg/kg | Klotho mutant mice (i.v.) | Reversal of melatonin-induced memory improvement | Confirmation of MT₂-dependent neuroprotection |
Data compiled from [1] [2] [3].
The biphasic behavior of 4-P-PDOT necessitates rigorous concentration optimization in experimental designs. For example, studies using >1 µM risk misinterpreting partial agonism as antagonism failure [9]. Furthermore, in vivo efficacy varies with administration route; intravenous delivery achieves higher receptor occupancy than intraperitoneal injection at equivalent doses [2] [5]. These dynamics underscore 4-P-PDOT's utility in quantifying receptor reserve—systems with high MT₂ expression require lower antagonist concentrations for functional inhibition.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7